molecular formula C20H23Cl2N5OS B4004322 N-(1-adamantyl)-2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

N-(1-adamantyl)-2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B4004322
M. Wt: 452.4 g/mol
InChI Key: FHYFLPMZLTVTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantyl)-2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H23Cl2N5OS and its molecular weight is 452.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-1-adamantyl-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 451.1000369 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Properties

  • The compound is related to a class of chemicals that have been synthesized as part of exploring biologically active aminoadamantanes. These compounds exhibit antimicrobial and antiviral activities and have been utilized in the treatment of influenza, herpes, and pneumonia. The synthesis involves amidation processes that are foundational for creating derivatives with potential therapeutic applications (R. Khusnutdinov et al., 2011).

Antimicrobial and Anti-inflammatory Activities

  • A study on the antimicrobial and anti-inflammatory activities of novel derivatives showed that certain compounds exhibited good to moderate activities against Gram-positive bacteria and the yeast-like pathogenic fungus Candida albicans. Furthermore, some derivatives demonstrated dose-dependent anti-inflammatory activity in vivo, highlighting the therapeutic potential of these compounds (M. Al-Omar et al., 2010).

Anticancer Activity

  • Novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. One study found that certain compounds were potent against breast cancer cell lines, suggesting the potential for developing anticancer therapies (M. Ghorab et al., 2015).

Antitubercular Activity

  • The design and synthesis of 1,2,3-triazole-adamantylacetamide hybrids have been explored for their antitubercular activity against Mycobacterium tuberculosis. This research identified lead compounds with promising efficacy, contributing to the development of new antitubercular agents (Dinesh Addla et al., 2014).

Cholinesterase Inhibition

  • Research into cholinesterase inhibition for the treatment of neurodegenerative diseases like Alzheimer's has included the synthesis of novel compounds, demonstrating moderate to good inhibitory activity against acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in the management of conditions associated with cholinesterase enzyme dysfunction (N. Riaz et al., 2020).

Properties

IUPAC Name

N-(1-adamantyl)-2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N5OS/c21-14-1-2-15(16(22)6-14)18-25-26-19(27(18)23)29-10-17(28)24-20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,6,11-13H,3-5,7-10,23H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYFLPMZLTVTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NN=C(N4N)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-adamantyl)-2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-adamantyl)-2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(1-adamantyl)-2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(1-adamantyl)-2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(1-adamantyl)-2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(1-adamantyl)-2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.